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Compound Name:
1,3-Dipalmitoleoyl-2-11(Z)-

Octadecenoyl Glycerol

Cat. No.: B12298458 Get Quote

An In-Depth Technical Guide to the Physical Properties of TG(16:1/18:1/16:1) (1,3-

Dipalmitoleoyl-2-oleoyl-glycerol)

Introduction
Triglycerides (TGs), the primary components of fats and oils, are critical molecules in nutrition,

cellular metabolism, and pharmaceutical formulations. Their physical properties, which are

dictated by the nature and arrangement of their constituent fatty acid chains, govern their

functionality in various applications. This guide provides a comprehensive technical overview of

the physical properties of a specific mixed-acid, symmetrical triglyceride: TG(16:1/18:1/16:1),

also known as 1,3-dipalmitoleoyl-2-oleoyl-glycerol.

This molecule consists of a glycerol backbone esterified with two palmitoleic acid (16:1) chains

at the sn-1 and sn-3 positions and one oleic acid (18:1) chain at the sn-2 position. The

presence of unsaturated fatty acids at all three positions suggests a lower melting point and

complex polymorphic behavior compared to its saturated counterparts. Understanding these

characteristics is paramount for researchers in drug delivery, where lipid excipients are used to

enhance solubility and bioavailability, and for scientists in food technology and materials

science.

While specific experimental data for TG(16:1/18:1/16:1) is limited in publicly available literature,

this guide will provide a robust framework for its characterization. We will draw upon

established principles of lipid chemistry and data from the closely related saturated analogue,
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TG(16:0/18:1/16:0) (1,3-dipalmitoyl-2-oleoyl-glycerol, POP), to infer and explain the expected

properties and analytical approaches.

Part 1: Molecular and Chemical Properties
Chemical Structure and Nomenclature
The fundamental identity of TG(16:1/18:1/16:1) is defined by its molecular structure. The

systematic nomenclature and key identifiers for its saturated analogue, TG(16:0/18:1/16:0), are

well-documented and provide a basis for understanding the target molecule.

Identifier
Value for
TG(16:0/18:1/16:0)

Expected Value for
TG(16:1/18:1/16:1)

IUPAC Name

1,3-

di(hexadecanoyloxy)propan-2-

yl (Z)-octadec-9-enoate[1]

1,3-di[(Z)-hexadec-9-

enoyloxy]propan-2-yl (Z)-

octadec-9-enoate

Synonyms

1,3-Dipalmitoyl-2-oleoyl-

glycerol; POP; 1,3-Palmitin-2-

Olein; TG(16:0/18:1/16:0)[2][3]

1,3-Dipalmitoleoyl-2-oleoyl-

glycerol; PlOPl;

TG(16:1/18:1/16:1)

CAS Number 2190-25-2[1][2][3][4] Not readily available

Molecular Formula C₅₃H₁₀₀O₆[1][2][3] C₅₃H₉₆O₆

Molecular Weight 833.4 g/mol [1][2][3] ~829.3 g/mol

Synthesis of Asymmetrical Triglycerides
The controlled synthesis of a specific mixed-acid triglyceride like TG(16:1/18:1/16:1) is crucial

for obtaining a pure sample for physical property characterization. Chemoenzymatic methods

are often employed to achieve high regioselectivity. A common strategy involves a multi-step

process that leverages sn-1,3-specific lipases.[5][6][7]
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Step 1: Synthesis of sn-2-Monoacylglycerol

Step 2: Esterification

Step 3: Purification
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Palmitoleic Acid (16:1)

1,3-Dipalmitoleoyl-glycerol

1,3-Dipalmitoleoyl-glycerolOleic Acid (18:1)

Chemical or Enzymatic
Esterification

TG(16:1/18:1/16:1)

TG(16:1/18:1/16:1)

Chromatography/
Crystallization

Pure TG(16:1/18:1/16:1)

Click to download full resolution via product page

Conceptual workflow for the synthesis of TG(16:1/18:1/16:1).
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Part 2: Core Physical Properties
Physical State and Solubility
Based on its structure, TG(16:1/18:1/16:1) is expected to be a liquid or a low-melting solid at

room temperature. The presence of three unsaturated fatty acids introduces kinks in the acyl

chains, which disrupts efficient crystal packing and lowers the melting point compared to

saturated or partially saturated triglycerides.[8]

The solubility of triglycerides is generally low in polar solvents and high in nonpolar organic

solvents. The solubility profile for the saturated analogue, TG(16:0/18:1/16:0), provides a useful

reference.

Solvent Solubility of TG(16:0/18:1/16:0)

DMF 2 mg/ml[2]

DMSO Partially soluble[2]

Ethanol 2 mg/ml[2]

Chloroform Slightly soluble[9]

Ethyl Acetate Slightly soluble[9]

Methanol Slightly soluble[9]

Thermal Properties and Polymorphism
Triglycerides are well-known for their ability to exist in multiple crystalline forms, a phenomenon

known as polymorphism.[8][10] The three main polymorphs are α (alpha), β' (beta-prime), and

β (beta), each with a distinct crystal packing, melting point, and stability. The transitions

between these forms are typically monotropic, proceeding from the least stable to the most

stable form.[11]

α Form: The least stable polymorph with the lowest melting point. It is formed upon rapid

cooling from the melt.

β' Form: Has intermediate stability and is often desired in food products for its smooth

texture.
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β Form: The most stable polymorph with the highest melting point and most compact crystal

lattice.

The introduction of cis-double bonds in all three acyl chains of TG(16:1/18:1/16:1) would likely

hinder the formation of the highly ordered β form, making the β' polymorph potentially the most

stable observed form.[12]

Melt (Liquid State)

α Form
(Hexagonal)

Least Stable, Lowest MP

Rapid Cooling Melting

β' Form
(Orthorhombic)

Intermediate Stability

Heating/
Aging

Melting

β Form
(Triclinic)

Most Stable, Highest MP

Slow Heating/
Aging

Melting
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Polymorphic transitions in triglycerides.[10]

Part 3: Advanced Characterization Techniques and
Protocols
Differential Scanning Calorimetry (DSC)
DSC is the primary technique for investigating the melting and crystallization behavior of

triglycerides. It measures the heat flow into or out of a sample as a function of temperature,
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allowing for the determination of melting points, enthalpies of fusion, and the observation of

polymorphic transitions.[13]

Experimental Protocol: DSC Analysis of Triglyceride Polymorphism[14]

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a

certified indium standard.

Sample Preparation: Accurately weigh 5-10 mg of the purified TG(16:1/18:1/16:1) sample

into a standard aluminum DSC pan. Hermetically seal the pan to prevent any loss of

material. Prepare an identical empty, sealed pan to serve as a reference.

Thermal Program Execution: a. Load the sample and reference pans into the DSC cell. b.

Equilibrate the sample at a temperature well above its expected melting point (e.g., 60 °C)

and hold for 5-10 minutes to erase any prior thermal history. c. Cool the sample at a

controlled rate (e.g., 5 °C/min) to a low temperature (e.g., -80 °C) to observe crystallization.

d. Hold at the low temperature for 5 minutes to ensure complete crystallization. e. Heat the

sample at a controlled rate (e.g., 5 °C/min) back to the starting temperature (60 °C) to

observe the melting of the formed polymorphs.

Data Analysis: Analyze the resulting thermogram from the heating scan. The peak

temperature of an endotherm corresponds to the melting point, and the integrated area of

the peak corresponds to the enthalpy of fusion. Multiple peaks may be observed, indicating

the presence and melting of different polymorphs.

Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for confirming the molecular weight and elucidating the

fatty acid composition of triglycerides. When coupled with liquid chromatography (LC-MS), it

allows for the separation and identification of individual TG species in a mixture. Tandem mass

spectrometry (MS/MS) provides structural information by fragmenting the parent molecule and

analyzing the resulting daughter ions.[15][16]

Experimental Protocol: LC-MS/MS Analysis of Triglycerides[17][18]

Sample Preparation (Lipid Extraction): a. If the TG is in a complex matrix, perform a liquid-

liquid extraction (e.g., Folch or Bligh-Dyer method). b. Dry the extracted lipids under a
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stream of nitrogen. c. Reconstitute the dried lipid extract in an appropriate solvent for LC-MS

analysis (e.g., isopropanol:acetonitrile 90:10).

LC Separation:

Column: C18 reversed-phase column.

Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium formate.

Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate.

Gradient: A suitable gradient from Mobile Phase A to B is used to separate the

triglycerides.

MS Detection (ESI-MS/MS):

Ionization Mode: Positive Electrospray Ionization (ESI+). The formation of ammonium

adducts ([M+NH₄]⁺) is common.

Precursor Ion Scan: Scan for the [M+NH₄]⁺ ion of TG(16:1/18:1/16:1) (expected m/z

~847.8).

Product Ion Scan (MS/MS): Fragment the precursor ion. The characteristic fragmentation

pattern involves the neutral loss of each fatty acid chain, allowing for the confirmation of

the constituent fatty acids (palmitoleic and oleic acid).
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Workflow for LC-MS/MS analysis of triglycerides.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy provides detailed structural information. ¹H NMR can be used to determine

the ratio of different types of protons (e.g., olefinic, methylene, methyl), while ¹³C NMR can

identify the carbon atoms in the glycerol backbone and the acyl chains, helping to confirm the

positional distribution of the fatty acids.[19][20]

Experimental Protocol: ¹H and ¹³C NMR of Triglycerides[21]

Sample Preparation: Dissolve an accurately weighed amount of the purified TG (approx. 10-

20 mg) in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube.

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

¹H NMR Acquisition:

Acquire the spectrum on a high-field NMR spectrometer (e.g., 500 MHz or higher).

Key signals to observe include: olefinic protons (~5.3-5.4 ppm), the glycerol backbone

methine proton (~5.25 ppm) and methylene protons (~4.1-4.3 ppm), and various acyl

chain protons.

¹³C NMR Acquisition:

Acquire the spectrum with proton decoupling.

Key signals include: ester carbonyl carbons (~172-174 ppm), olefinic carbons (~128-130

ppm), and glycerol backbone carbons (~62-70 ppm). The chemical shifts of the glycerol

carbons are sensitive to the attached fatty acids, aiding in positional analysis.

Data Analysis: Integrate the signals in the ¹H spectrum to determine the relative ratios of

different proton types. Analyze the chemical shifts in the ¹³C spectrum to confirm the

structure and purity.

X-ray Diffraction (XRD)
Powder XRD is the definitive technique for identifying the polymorphic form of a crystalline

triglyceride. The diffraction pattern provides information on the packing of the molecules (short

spacings) and the lamellar stacking (long spacings).[11][22]

Short Spacings: Indicate the sub-cell structure of the acyl chain packing.
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α form: A single strong reflection around 4.15 Å.

β' form: Two strong reflections around 4.2 Å and 3.8 Å.

β form: A strong reflection around 4.6 Å.

Long Spacings: Relate to the length of the triglyceride molecules in the crystal lattice (e.g.,

double or triple chain length packing).

Experimental Protocol: Powder XRD Analysis of Triglycerides[23]

Sample Preparation: The sample's thermal history must be carefully controlled to obtain the

desired polymorph. The triglyceride can be crystallized from the melt by cooling at a specific

rate or from a solvent. The crystallized sample is then finely ground to a powder.

Data Acquisition:

Mount the powdered sample in a sample holder.

Use a powder diffractometer with a Cu Kα radiation source.

Scan a range of 2θ angles to cover both the long-spacing region (low angles, e.g., 1-10°)

and the short-spacing region (high angles, e.g., 15-25°).

Data Analysis: Analyze the positions (d-spacings) and intensities of the diffraction peaks.

Compare the short-spacing pattern to known values for α, β', and β polymorphs to identify

the crystalline form. Analyze the long-spacing pattern to determine the lamellar stacking

arrangement.

Conclusion
The physical properties of TG(16:1/18:1/16:1) are governed by its unique symmetrical, tri-

unsaturated structure. While direct experimental data remains scarce, this guide establishes a

comprehensive framework for its characterization based on established analytical principles

and data from analogous compounds. The presence of three double bonds is expected to

result in a low melting point and a preference for the β' polymorphic form. The detailed

protocols provided for DSC, MS, NMR, and XRD analysis will enable researchers to
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systematically investigate these properties, paving the way for the rational design of lipid-based

systems in pharmaceuticals, food science, and beyond.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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